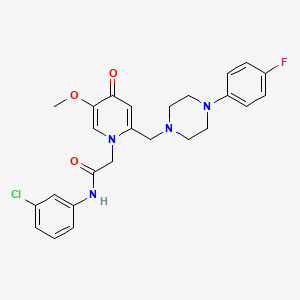![molecular formula C28H26N2O5 B11240458 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11240458.png)
2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features a benzoyl-indole moiety linked to a methoxy-benzodioxepin structure via an acetamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multiple steps:
-
Formation of the Benzoyl-Indole Moiety: : The initial step involves the acylation of indole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions to ensure complete conversion.
-
Synthesis of the Benzodioxepin Intermediate: : The benzodioxepin structure is synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions. Methoxylation is achieved using methanol and a strong acid catalyst.
-
Coupling Reaction: : The final step involves coupling the benzoyl-indole and methoxy-benzodioxepin intermediates via an acetamide linkage. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage. Reagents such as alkyl halides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of N-alkylated acetamide derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors could make it useful in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzoyl-indole moiety can bind to active sites of enzymes, inhibiting their activity. The methoxy-benzodioxepin structure can interact with receptor sites, modulating their signaling pathways.
類似化合物との比較
Similar Compounds
2-(3-benzoyl-1H-indol-1-yl)acetamide: Lacks the benzodioxepin moiety, making it less complex.
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: Lacks the benzoyl-indole moiety, reducing its potential interactions.
Uniqueness
The uniqueness of 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide lies in its combined structural features, which allow for a broader range of interactions and applications compared to its simpler analogs.
特性
分子式 |
C28H26N2O5 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
2-(3-benzoylindol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide |
InChI |
InChI=1S/C28H26N2O5/c1-33-24-15-26-25(34-12-7-13-35-26)14-20(24)16-29-27(31)18-30-17-22(21-10-5-6-11-23(21)30)28(32)19-8-3-2-4-9-19/h2-6,8-11,14-15,17H,7,12-13,16,18H2,1H3,(H,29,31) |
InChIキー |
WTEPFTTXOJKRAD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5)OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11240379.png)
![3-ethyl-N-(pyridin-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11240382.png)

![3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11240395.png)

![N-[4-(benzyloxy)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11240410.png)
![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11240411.png)
![4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine](/img/structure/B11240431.png)
![4-Methyl-6-(piperidin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11240438.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11240442.png)
![2-bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11240448.png)

![4-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11240452.png)

